6-Bromo-1H-benzoimidazole-2-carbaldehyde

Lipophilicity Blood-Brain Barrier ADMET

6-Bromo-1H-benzoimidazole-2-carbaldehyde (CAS 885280-26-2; synonym 5-bromo-1H-benzimidazole-2-carbaldehyde) is a heterobicyclic building block of molecular formula C₈H₅BrN₂O and molecular weight 225.04 g/mol, featuring a bromine atom at the 6-position and a formyl group at the 2-position of the benzimidazole core. The compound is classified under the 6,5-fused heteroaromatic ring system class and is supplied with a standard purity of ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 885280-26-2
Cat. No. B1520228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-benzoimidazole-2-carbaldehyde
CAS885280-26-2
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=N2)C=O
InChIInChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11)
InChIKeyYILYMJBPLFCXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1H-benzoimidazole-2-carbaldehyde (CAS 885280-26-2): Procurement-Relevant Structural and Physicochemical Profile


6-Bromo-1H-benzoimidazole-2-carbaldehyde (CAS 885280-26-2; synonym 5-bromo-1H-benzimidazole-2-carbaldehyde) is a heterobicyclic building block of molecular formula C₈H₅BrN₂O and molecular weight 225.04 g/mol, featuring a bromine atom at the 6-position and a formyl group at the 2-position of the benzimidazole core [1]. The compound is classified under the 6,5-fused heteroaromatic ring system class and is supplied with a standard purity of ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . It is primarily utilized as a key synthetic intermediate in medicinal chemistry programs targeting anticancer, antimicrobial, and enzyme inhibitory scaffolds [2].

Why 6-Bromo-1H-benzoimidazole-2-carbaldehyde Cannot Be Interchanged with Generic Benzimidazole-2-carbaldehyde Analogs


Substituting 6-Bromo-1H-benzoimidazole-2-carbaldehyde with the non-halogenated parent (1H-benzimidazole-2-carbaldehyde, CAS 3314-30-5) or the chloro congener (6-chloro-1H-benzimidazole-2-carbaldehyde, CAS 39811-11-5) introduces quantifiable differences in lipophilicity, electronic character, and synthetic reactivity that directly impact downstream derivatization yield, biological target engagement, and pharmacokinetic profile . The bromine substituent increases consensus LogP by approximately 0.4–0.5 log units relative to the non-halogenated parent and provides a superior oxidative addition partner for palladium-catalyzed cross-coupling compared to the chloro analog, enabling more efficient C–C bond formation in library synthesis . Furthermore, the absence of the bromine handle eliminates the possibility of sequential orthogonal derivatization, which is essential for constructing diverse focused libraries from a single precursor .

Quantitative Differentiation Evidence for 6-Bromo-1H-benzoimidazole-2-carbaldehyde vs. Closest Analogs


Consensus LogP Elevation of 0.4–0.5 Units vs. Non-Halogenated Parent Drives Predicted BBB Permeability and Oral Absorption

The brominated compound exhibits a consensus LogP of 1.75, compared to 1.25–1.53 for the non-halogenated parent 1H-benzimidazole-2-carbaldehyde (CAS 3314-30-5) . This ΔLogP of +0.22 to +0.50 translates into predicted blood-brain barrier (BBB) permeation (YES for the brominated compound vs. not consistently predicted for the parent) and high gastrointestinal absorption, while maintaining compliance with Lipinski's Rule of Five (0 violations) . The topological polar surface area (TPSA) is 45.75 Ų, identical to the parent, indicating that the lipophilicity gain does not compromise hydrogen-bonding capacity .

Lipophilicity Blood-Brain Barrier ADMET Drug-likeness Physicochemical profiling

Bromine Substituent at Position 6 Provides a Superior Cross-Coupling Handle vs. Chloro Analog for Palladium-Catalyzed C–C Bond Formation

The C–Br bond at the 6-position of the benzimidazole core is a more reactive oxidative addition partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) compared to the C–Cl bond of the 6-chloro analog (6-chloro-1H-benzimidazole-2-carbaldehyde, CAS 39811-11-5) . This reactivity difference is a well-established class-level principle for aryl halides in cross-coupling: aryl bromides undergo oxidative addition with Pd(0) significantly faster than aryl chlorides, enabling milder reaction conditions and higher yields [1]. The brominated benzimidazole scaffold has been specifically employed in Suzuki-Miyaura couplings to generate biaryl derivatives with yields up to 81% when using N-protected 5-bromo-2-nitrophenyl-benzimidazole as substrate [2].

Cross-coupling Suzuki-Miyaura C–C bond formation Synthetic methodology Library synthesis

Dual Orthogonal Functional Handles (6-Br + 2-CHO) Enable Sequential Diversification vs. Singly-Functionalized Analogs

6-Bromo-1H-benzoimidazole-2-carbaldehyde uniquely combines two orthogonal reactive handles: a bromine atom for cross-coupling at the 6-position and a formyl group for condensation reactions (Schiff base formation, Knoevenagel condensation, reductive amination) at the 2-position [1]. In contrast, 6-bromobenzimidazole (6BBZ, CAS not available) lacks the aldehyde handle, limiting derivatization to cross-coupling only; 1H-benzimidazole-2-carbaldehyde (CAS 3314-30-5) lacks the halogen handle, precluding cross-coupling diversification; and 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde (CAS 920484-85-1) bears non-reactive methyl groups that block electrophilic aromatic substitution . The formyl group also enables the synthesis of 2-arylbenzimidazole derivatives via condensation with o-phenylenediamines, a route demonstrated to produce potent enzyme inhibitors from the 5-bromo scaffold [2].

Orthogonal derivatization Building block Library synthesis Sequential functionalization Medicinal chemistry

5-Bromo-Benzimidazole Scaffold Validated for Potent Urease Inhibition with IC50 = 8.15 μM, 2.6-Fold More Potent than Standard Thiourea

5-Bromo-2-aryl benzimidazole derivatives, synthesized via derivatization of the 5-bromo-1H-benzimidazole-2-carbaldehyde scaffold, demonstrated potent urease inhibitory activity with IC50 values ranging from 8.15 ± 0.03 μM to 354.67 ± 0.19 μM [1]. The most potent derivative (compound 22, IC50 = 8.15 μM) was 2.6-fold more potent than the standard inhibitor thiourea (IC50 = 21.25 ± 0.15 μM) [1]. All compounds were non-cytotoxic toward 3T3 mouse fibroblast cells, establishing a favorable therapeutic index [1]. This provides direct evidence that the 5-bromobenzimidazole-2-carbaldehyde core, when elaborated into 2-aryl derivatives, yields enzyme inhibitors with single-digit micromolar potency, a feature not demonstrated for the non-halogenated or dimethyl-substituted benzimidazole-2-carbaldehyde cores [1][2].

Urease inhibition Enzyme inhibitor Benzimidazole scaffold SAR Anti-ulcer

Batch-Specific QC Documentation at 98% Purity with Multi-Technique Characterization vs. Suppliers Offering Lower Purity or Minimal Documentation

Bidepharm supplies 6-Bromo-1H-benzo[d]imidazole-2-carbaldehyde at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This is quantitatively superior to the 95% minimum purity offered by CymitQuimica/Biosynth for the same compound, which represents a 3-percentage-point difference that can translate to significant variations in downstream reaction yields when used as a stoichiometric building block . The compound is also classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335), with recommended storage at -4°C for 1–2 weeks .

Quality control Purity NMR HPLC Procurement Reproducibility

Evidence-Backed Application Scenarios for Procuring 6-Bromo-1H-benzoimidazole-2-carbaldehyde


Focused Library Synthesis via Sequential Orthogonal Derivatization

Medicinal chemistry teams building focused libraries should prioritize this building block for its dual orthogonal handles: the 6-Br enables Suzuki-Miyaura or Buchwald-Hartwig diversification in Step 1, followed by Step 2 derivatization of the 2-CHO via Schiff base formation, Knoevenagel condensation, or reductive amination . This sequential strategy generates structurally diverse analogs from a single precursor, reducing procurement of multiple intermediates. The enhanced cross-coupling reactivity of aryl-Br over aryl-Cl at the 6-position (class-level principle) ensures higher yields in the first diversification step compared to the chloro congener [1].

CNS-Penetrant Lead Optimization Leveraging Predicted BBB Permeability

The predicted blood-brain barrier permeability (BBB permeant = Yes, BOILED-Egg model) and high GI absorption of this compound make it a strategically advantageous scaffold for CNS drug discovery programs . The bromine substituent elevates consensus LogP to 1.75 (vs. 1.25–1.53 for the non-halogenated parent), improving predicted membrane passive permeability without violating Lipinski's Rule of Five . Teams targeting neurodegenerative or neuropsychiatric indications should prioritize this building block over the non-halogenated or dimethyl analogs when CNS exposure is a program requirement.

Urease or Dual Enzyme Inhibitor Development Starting from a Validated 5-Bromo Scaffold

Research groups developing urease inhibitors for anti-ulcer or anti-Helicobacter pylori indications can leverage the validated 5-bromobenzimidazole-2-carbaldehyde scaffold, which has yielded derivatives with IC50 as low as 8.15 μM against urease—2.6-fold more potent than standard thiourea (IC50 = 21.25 μM)—with confirmed non-cytotoxicity in 3T3 fibroblasts . This data-backed starting point reduces the risk of pursuing scaffolds without demonstrated target engagement, a concern when selecting non-brominated or methyl-substituted benzimidazole-2-carbaldehyde alternatives for which comparable urease inhibition data are not available [1].

High-Reproducibility Synthetic Chemistry Requiring Batch-Traceable QC

For academic core facilities and industrial process chemistry groups where batch-to-batch reproducibility is critical, sourcing this compound from suppliers providing 98% purity with documented multi-technique QC (NMR, HPLC, GC) ensures stoichiometric precision and minimizes side reactions from impurities . The 3% purity advantage over suppliers offering only 95% minimum purity can meaningfully impact reaction yields in multi-step syntheses where the building block is used in stoichiometric quantity, supporting reproducible scale-up and reliable SAR interpretation [1].

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